N-[4-({2-[(4-methylphenoxy)acetyl]hydrazinyl}sulfonyl)phenyl]acetamide
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Overview
Description
N-{4-[2-(4-METHYLPHENOXY)ACETOHYDRAZIDOSULFONYL]PHENYL}ACETAMIDE is a complex organic compound that features a phenylacetamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-METHYLPHENOXY)ACETOHYDRAZIDOSULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then converted to its hydrazide derivative using hydrazine hydrate. The final step involves the sulfonylation of the hydrazide with 4-acetamidobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(4-METHYLPHENOXY)ACETOHYDRAZIDOSULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The phenyl and methyl groups can be oxidized under strong oxidative conditions.
Reduction: The hydrazide and sulfonyl groups can be reduced using reducing agents like sodium borohydride.
Substitution: The phenoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy or sulfonyl derivatives.
Scientific Research Applications
N-{4-[2-(4-METHYLPHENOXY)ACETOHYDRAZIDOSULFONYL]PHENYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-{4-[2-(4-METHYLPHENOXY)ACETOHYDRAZIDOSULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved include the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-4-methoxyphenyl)acetamide
- 2-(4-methylphenoxy)-N-[4-(4-{[(4-methylphenoxy)acetyl]amino}benzyl)phenyl]acetamide
Uniqueness
N-{4-[2-(4-METHYLPHENOXY)ACETOHYDRAZIDOSULFONYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazidosulfonyl group is particularly noteworthy for its potential interactions with biological targets.
Properties
Molecular Formula |
C17H19N3O5S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[4-[[[2-(4-methylphenoxy)acetyl]amino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H19N3O5S/c1-12-3-7-15(8-4-12)25-11-17(22)19-20-26(23,24)16-9-5-14(6-10-16)18-13(2)21/h3-10,20H,11H2,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
KCGMYOBJIFHIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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